Emylcamate, chemically known as 3-methylpentan-3-yl carbamate, is a compound classified as a carbamate ester. Its molecular formula is C₇H₁₅NO₂, and it has a molecular weight of approximately 145.20 g/mol. The compound is recognized for its anxiolytic and muscle relaxant properties and was initially marketed under the name Striatran by Merck in the 1960s. Emylcamate was developed as a therapeutic agent to treat anxiety and tension, purportedly offering advantages over the then-popular meprobamate, including a faster onset of action and higher potency in reducing motor activity in experimental models .
The exact mechanism of action for Emylcamate's anxiolytic and muscle relaxant effects is not fully understood []. However, some theories suggest it might interact with GABA (gamma-aminobutyric acid), a neurotransmitter that inhibits nerve impulses in the central nervous system []. This could explain its calming and muscle relaxant properties.
Emylcamate is synthesized through reactions involving tertiary alcohols and carbamic acid derivatives. The initial synthesis process involves treating 3-methyl-3-pentanol with potassium cyanate and trichloroacetic acid. An improved method reported later utilizes sodium cyanate and trifluoroacetic acid for enhanced efficiency . The chemical structure can undergo hydrolysis in aqueous environments, leading to the formation of 3-methyl-3-pentanol and carbamic acid or its derivatives, which are significant for its biological activity.
The synthesis of emylcamate has evolved over time:
These methods highlight the importance of optimizing synthetic pathways in pharmaceutical chemistry to enhance drug development processes.
Emylcamate was primarily used as an anxiolytic and muscle relaxant. Its applications included:
Despite its historical significance, emylcamate has been largely replaced by safer alternatives in clinical practice .
Emylcamate shares structural similarities with several other compounds within the carbamate class. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Meprobamate | C₁₃H₁₈N₂O₄S | Widely used anxiolytic; higher toxicity profile. |
Carisoprodol | C₁₂H₁₈N₂O₄S | Muscle relaxant; metabolizes to meprobamate. |
Orphenadrine | C₁₈H₂₃N | Muscle relaxant; anticholinergic properties. |
Phenobarbital | C₁₂H₁₄N₂O₃S | Barbiturate; used for seizures; potential for abuse. |
Uniqueness of Emylcamate:
Emylcamate demonstrates well-defined thermal transition points that are critical for understanding its physical behavior and processing requirements. The melting point ranges from 56 to 58.5°C [1] [7] [8], indicating a relatively narrow melting range typical of pure crystalline compounds. This melting point range has been consistently reported across multiple sources and represents experimental determinations rather than calculated values [1] [7] [9].
The compound exhibits multiple boiling points depending on the applied pressure conditions. At standard atmospheric pressure (760 mmHg), emylcamate boils at 233.3°C [7]. Under reduced pressure conditions, the boiling points are significantly lower: 35°C at 1.0 torr and 24°C at 0.7 torr [1] [8]. This pressure-dependent boiling behavior is characteristic of organic compounds and demonstrates the compound's volatility under vacuum conditions [1] [8].
The heat capacity values for emylcamate in the gas phase have been calculated using the Joback method, providing temperature-dependent data across a wide range [10] [11]. At the normal boiling point temperature (505.15 K), the ideal gas heat capacity is 296.86 J/(mol×K) [10] [11]. This value increases with temperature, reaching 362.98 J/(mol×K) at the critical temperature (704.95 K) [10] [11].
The enthalpy of formation in the gas phase is calculated to be -407.57 kJ/mol [10] [11]. The enthalpy of fusion (melting) is 14.46 kJ/mol, while the enthalpy of vaporization is 49.68 kJ/mol [10] [11]. These values indicate the energy requirements for phase transitions and provide insight into the intermolecular forces present in the solid and liquid phases [10] [11].
The standard Gibbs free energy of formation for emylcamate is calculated to be -156.57 kJ/mol using the Joback estimation method [10] [11]. This negative value indicates that the formation of emylcamate from its constituent elements is thermodynamically favorable under standard conditions [10] [11]. The Gibbs free energy data provides crucial information for understanding the compound's chemical stability and its potential for spontaneous reactions or decomposition under various conditions [10] [11].
Emylcamate demonstrates a distinct solubility profile that reflects its amphiphilic nature, containing both polar carbamate and nonpolar alkyl groups. The compound exhibits limited water solubility at 4.0 mg/mL [1], which corresponds to approximately 0.0275 M at 25°C. This relatively low aqueous solubility is typical for carbamate esters with significant hydrocarbon content [1].
In contrast to its limited water solubility, emylcamate is freely soluble in various organic solvents including ethanol, diethyl ether, benzene, and glycol ethers [1]. This broad solubility in organic solvents indicates strong compatibility with nonpolar and moderately polar solvent systems [1]. The high solubility in ethanol is particularly relevant for pharmaceutical formulations and purification processes, as evidenced by its crystallization from aqueous ethanol solutions [1].
The solubility behavior can be understood through the compound's structural features. The tertiary alcohol carbamate functionality provides some polar character, enabling limited water interaction, while the branched pentyl chain contributes significant hydrophobic character that favors organic solvent dissolution [1].
The octanol-water partition coefficient (LogP) for emylcamate has been experimentally determined and calculated using multiple methods. The most reliable experimental value is LogP = 1.68 [12], while computational estimates using XLogP3 methodology yield a value of 1.5 [3]. These values place emylcamate in the moderately lipophilic range, indicating balanced hydrophilic and lipophilic properties [3] [12].
The partition coefficient values are consistent with the compound's pharmacological profile as an anxiolytic agent, as optimal central nervous system penetration typically requires LogP values in the range of 1-3 [3] [12]. The measured LogP of 1.68 suggests adequate membrane permeability for biological activity while maintaining sufficient aqueous compatibility for systemic distribution [3] [12].
Additional molecular descriptors support the lipophilicity profile, including a hydrogen bond donor count of 1 and hydrogen bond acceptor count of 2 [3]. The compound has 4 rotatable bonds [3], contributing to molecular flexibility that may influence both solubility and biological activity [3].
The density of emylcamate is estimated to be 0.959 g/cm³ [7] [13] [14]. This value places the compound slightly below the density of water, which is consistent with its organic nature and molecular composition [7] [13]. The density measurement is important for volumetric calculations in analytical and synthetic procedures [7] [13].
The refractive index is estimated at 1.438 [7] [13] [14], measured at standard conditions. This optical property is characteristic of organic compounds with similar molecular architecture and provides a useful parameter for compound identification and purity assessment [7] [13] [14]. The refractive index value is consistent with other tertiary alcohol carbamates and reflects the compound's optical density characteristics [7] [13].
The flash point has been determined to be 92.7°C [7] [13], indicating the minimum temperature at which emylcamate vapor can ignite in air. This safety parameter is crucial for handling and storage protocols, particularly in industrial and laboratory settings [7] [13].